The studies on tetrandrine reveal its ability to induce apoptosis and inhibit cell proliferation in hepatoma cell lines. The compound exhibits selective cytotoxicity, with lower IC50 values for certain cell lines compared to cisplatin, and can cause cell cycle arrest at the G2/M phase in a dose-dependent manner1. In hepatic stellate cells, tetrandrine's anti-fibrotic effects are mediated through the inhibition of TAK1 and NF-κB signaling pathways, reducing the expression of α-smooth muscle actin (α-SMA) and other fibrosis markers2. Additionally, tetrahydroisoquinoline alkaloids have been shown to be taken up by adrenergic nerves and can act as false neurotransmitters, affecting adrenergic function3.
Tetrandrine has demonstrated potential as an anticancer agent, particularly in the treatment of liver cancer. Its selective cytotoxicity and ability to induce apoptosis in hepatoma cell lines suggest its usefulness in developing targeted cancer therapies1.
The anti-fibrotic properties of tetrandrine could be beneficial in treating liver fibrosis. By modulating key signaling pathways such as TAK1 and NF-κB, tetrandrine may help in the management of chronic liver diseases2.
The study of tetrahydroisoquinoline alkaloids in the context of adrenergic nerves provides insights into their potential impact on adrenergic signaling. These compounds could influence the development of drugs that target adrenergic neurotransmission, with implications for conditions such as hypertension and heart failure3.
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2